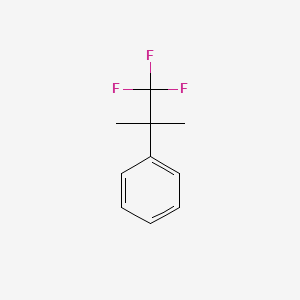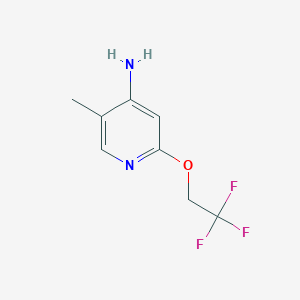
(2,2,2-Trifluoro-1,1-dimethyl-ethyl)-benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,2,2-Trifluoro-1,1-dimethyl-ethyl)-benzene is an organic compound characterized by the presence of a trifluoromethyl group attached to a benzene ring. This compound is notable for its unique chemical properties, which are influenced by the trifluoromethyl group. The trifluoromethyl group is known for its strong electron-withdrawing effects, which can significantly alter the reactivity and stability of the benzene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,2,2-Trifluoro-1,1-dimethyl-ethyl)-benzene typically involves the introduction of the trifluoromethyl group to a benzene ring. One common method is the Friedel-Crafts alkylation, where benzene reacts with a trifluoromethyl-containing alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous conditions and temperatures ranging from 0°C to 50°C.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient catalytic processes
Análisis De Reacciones Químicas
Types of Reactions
(2,2,2-Trifluoro-1,1-dimethyl-ethyl)-benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form trifluoromethyl-substituted benzoic acids.
Reduction: Reduction reactions can lead to the formation of trifluoromethyl-substituted cyclohexanes.
Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups to the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Trifluoromethylbenzoic acid.
Reduction: Trifluoromethylcyclohexane.
Substitution: Trifluoromethyl-substituted halobenzenes.
Aplicaciones Científicas De Investigación
(2,2,2-Trifluoro-1,1-dimethyl-ethyl)-benzene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the development of fluorinated pharmaceuticals due to its ability to enhance the metabolic stability and bioavailability of drugs.
Medicine: Investigated for its potential use in the design of new therapeutic agents, particularly in the treatment of diseases where fluorinated compounds show efficacy.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and agrochemicals.
Mecanismo De Acción
The mechanism by which (2,2,2-Trifluoro-1,1-dimethyl-ethyl)-benzene exerts its effects is largely influenced by the trifluoromethyl group. This group increases the electron density on the benzene ring, making it more reactive towards electrophilic substitution reactions. The trifluoromethyl group also enhances the lipophilicity of the compound, which can improve its ability to cross biological membranes and interact with molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
Trifluoromethylbenzene: Similar in structure but lacks the additional methyl groups.
Trifluoromethylphenol: Contains a hydroxyl group instead of the dimethyl group.
Trifluoromethylbenzoic acid: Contains a carboxyl group instead of the dimethyl group.
Uniqueness
(2,2,2-Trifluoro-1,1-dimethyl-ethyl)-benzene is unique due to the presence of both the trifluoromethyl group and the dimethyl group, which together influence its chemical reactivity and physical properties. This combination makes it particularly useful in applications where both electron-withdrawing and steric effects are desired.
Propiedades
Fórmula molecular |
C10H11F3 |
|---|---|
Peso molecular |
188.19 g/mol |
Nombre IUPAC |
(1,1,1-trifluoro-2-methylpropan-2-yl)benzene |
InChI |
InChI=1S/C10H11F3/c1-9(2,10(11,12)13)8-6-4-3-5-7-8/h3-7H,1-2H3 |
Clave InChI |
IYRICGSWUCMDOP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1=CC=CC=C1)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[2-(3-Acetyloxy-11,17-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate](/img/structure/B13906063.png)






![[10,13-Dimethyl-17-(6-methylheptan-2-yl)-7-[(4-methylphenyl)sulfonylhydrazinylidene]-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B13906098.png)
![methyl 3-[2-chloro-6-fluoro-4-(trifluoromethyl)phenoxy]-1H-pyrazole-5-carboxylate](/img/structure/B13906099.png)
![6-Chloro-N-[(4-methoxyphenyl)methyl]pyridazin-4-amine](/img/structure/B13906100.png)
![1,3-dimethyl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole;dihydrochloride](/img/structure/B13906105.png)


